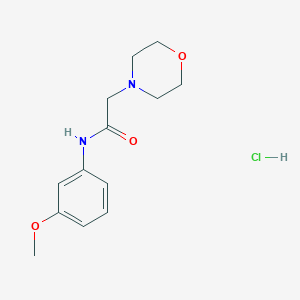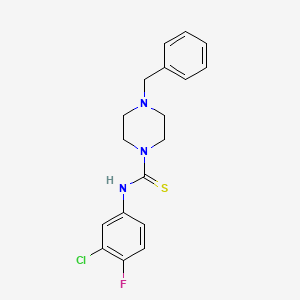![molecular formula C21H25N3O3 B4135842 3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)
3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
Overview
Description
3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves its activity at dopamine receptors. This compound has been found to have high affinity for dopamine D2 receptors and has been shown to be a partial agonist at these receptors. This activity may be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. This compound has been shown to increase dopamine release in the striatum and prefrontal cortex, which may be responsible for its potential therapeutic effects in neurological disorders. Additionally, this compound has been found to have effects on other neurotransmitter systems such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its high affinity for dopamine D2 receptors. This makes it a useful tool for studying the activity of these receptors. Additionally, this compound has been found to have potential therapeutic effects in neurological disorders, which may make it a useful compound for drug development.
One limitation of using 3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential for off-target effects. This compound has been found to have activity at other neurotransmitter systems, which may complicate its use in certain experiments. Additionally, the synthesis of this compound is relatively complex, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on 3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. One direction is the continued study of this compound's potential therapeutic effects in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the synthesis of this compound could be optimized to make it more readily available for researchers.
Scientific Research Applications
3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been found to have activity at dopamine receptors and has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine receptors.
properties
IUPAC Name |
3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-21(26)16-5-4-6-19(15-16)27-2/h4-10,15H,3,11-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOIIWXDXQNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)
![5-bromo-2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4135780.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-piperidinecarboxylic acid](/img/structure/B4135788.png)
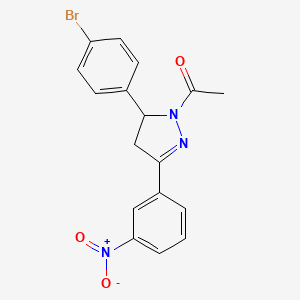
![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)
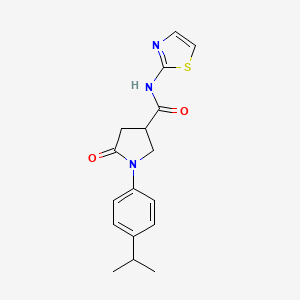
![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
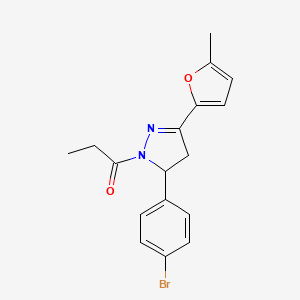
![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)

